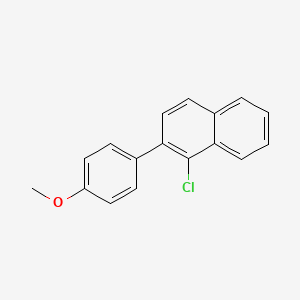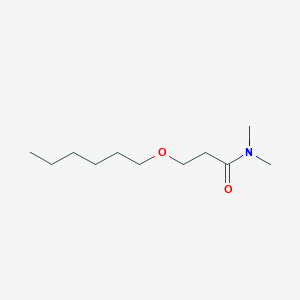
1-Chloro-2-(4-methoxyphenyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-(4-methoxyphenyl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a chlorine atom at the first position and a 4-methoxyphenyl group at the second position of the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Chloro-2-(4-methoxyphenyl)naphthalene can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes a palladium catalyst and boron reagents under mild and functional group-tolerant conditions . The reaction typically involves the coupling of 1-chloronaphthalene with 4-methoxyphenylboronic acid in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-2-(4-methoxyphenyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The aromatic rings can be reduced under specific conditions to form partially or fully hydrogenated products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom in the presence of a suitable catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the methoxy group.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst can be used for the reduction of aromatic rings.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the chlorine atom.
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include partially or fully hydrogenated naphthalene derivatives.
Aplicaciones Científicas De Investigación
1-Chloro-2-(4-methoxyphenyl)naphthalene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the interaction of aromatic compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-2-(4-methoxyphenyl)naphthalene involves its interaction with molecular targets through various pathways:
Molecular Targets: It can interact with enzymes, receptors, or other proteins, affecting their function.
Pathways Involved: The compound may influence signaling pathways, metabolic pathways, or other biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-2-methoxynaphthalene: Similar structure but lacks the 4-methoxyphenyl group.
2-Chloro-1-methoxynaphthalene: Chlorine and methoxy groups are positioned differently.
1-Chloro-4-methoxynaphthalene: Methoxy group is at the fourth position instead of the second.
Uniqueness
1-Chloro-2-(4-methoxyphenyl)naphthalene is unique due to the presence of both a chlorine atom and a 4-methoxyphenyl group on the naphthalene ring, which imparts distinct chemical and physical properties compared to its analogs.
Propiedades
Número CAS |
918630-56-5 |
|---|---|
Fórmula molecular |
C17H13ClO |
Peso molecular |
268.7 g/mol |
Nombre IUPAC |
1-chloro-2-(4-methoxyphenyl)naphthalene |
InChI |
InChI=1S/C17H13ClO/c1-19-14-9-6-13(7-10-14)16-11-8-12-4-2-3-5-15(12)17(16)18/h2-11H,1H3 |
Clave InChI |
ZKBHRSGEHPQRDQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1'-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]dipiperidine](/img/structure/B14201940.png)

![1H-Indazole-3-carboxylic acid, 1-[[2-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14201947.png)
![(E,E)-N,N'-(Propane-1,3-diyl)bis[1-phenyl-1-(pyridin-2-yl)methanimine]](/img/structure/B14201955.png)

![Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N,N-dimethyl-](/img/structure/B14201965.png)
![10-Azabicyclo[7.3.1]trideca-1(13),9,11-triene-12-carbonitrile](/img/structure/B14201966.png)
![2-Amino-5-{[(4-methoxypyrimidin-2-yl)amino]methyl}phenol](/img/structure/B14201968.png)
![N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14201996.png)


![1-[(Oct-1-en-1-yl)sulfanyl]-2-(propan-2-yl)benzene](/img/structure/B14202008.png)
![1-{3-[2-(Methanesulfonyl)ethenyl]phenyl}ethan-1-one](/img/structure/B14202012.png)
